

# Quantitative Analysis of Morphine and Codeine in Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of morphine and codeine in various biological matrices. The methodologies outlined are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended to guide researchers in developing and validating robust analytical methods for the simultaneous determination of these two opiates.

### Introduction

Morphine is a potent opioid analgesic, and codeine is a commonly used analgesic and antitussive that is metabolized to morphine in the liver.[1][2] The quantitative analysis of morphine and codeine is crucial in clinical toxicology, forensic science, pain management monitoring, and pharmaceutical research. The structural similarity of these compounds presents analytical challenges, necessitating highly selective and sensitive methods for their accurate quantification in complex matrices such as urine, blood, plasma, and oral fluid.[3]

This document details validated methods for the simultaneous determination of morphine and codeine, providing comprehensive protocols for sample preparation, chromatographic separation, and detection.



## **Analytical Methodologies**

Several analytical techniques can be employed for the quantification of morphine and codeine. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

- High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or diodearray detection (DAD) offers a reliable method for the quantification of morphine and codeine, particularly in pharmaceutical formulations.[4][5] However, for complex biological matrices, its sensitivity and selectivity may be limited.
- Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of morphine and codeine.[6][7][8] It typically requires a derivatization step to improve the volatility and chromatographic behavior of the analytes.[8]
- Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is currently the gold standard for the quantification of opiates in biological fluids.[3][9][10] It offers superior sensitivity, selectivity, and high-throughput capabilities, often with simpler sample preparation compared to GC-MS.[3]

## **Experimental Protocols**

# Protocol 1: Quantitative Analysis of Morphine and Codeine in Human Urine by GC-MS

This protocol describes a sensitive and selective GC-MS method for the simultaneous determination of morphine and codeine in human urine.[6]

#### 3.1.1. Sample Preparation

- Hydrolysis (for total morphine and codeine): To measure both free and conjugated forms, hydrolysis of glucuronide conjugates is necessary.[11]
  - To 1 mL of urine, add 100 μL of a suitable internal standard (e.g., nalorphine).[12]
  - Add 1 mL of 6.5 M HCl containing bisulfite and heat at 100°C for 20 minutes.[11]
     Alternatively, enzymatic hydrolysis using β-glucuronidase can be performed overnight.[9]



[12]

#### Extraction:

- Adjust the pH of the hydrolyzed urine to approximately 9.
- Perform liquid-liquid extraction with an organic solvent such as a mixture of chloroform and isopropanol or solid-phase extraction (SPE) using a suitable cartridge.

#### Derivatization:

- Evaporate the organic extract to dryness under a stream of nitrogen.
- Reconstitute the residue in a derivatizing agent. A common agent is a mixture of propionic anhydride and pyridine (5:2), heated at 80°C for 3 minutes.[6] This step converts the polar hydroxyl groups to less polar esters, improving chromatographic performance.[8]

#### 3.1.2. GC-MS Instrumentation and Conditions

- · Gas Chromatograph: Agilent 6890 or equivalent.
- Mass Spectrometer: Agilent 5973 or equivalent.
- Column: HP-1MS (30 m x 0.25 mm, 0.25 μm film thickness) or similar.[6]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
- Injector Temperature: 250°C.
- Oven Temperature Program:
  - Initial temperature: 150°C, hold for 1 minute.
  - Ramp to 280°C at 20°C/min.
  - Hold at 280°C for 5 minutes.
- MS Interface Temperature: 280°C.



- Ionization Mode: Electron Impact (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
  - Morphine propionyl derivative: m/z 341, 397, 268.[8]
  - Codeine propionyl derivative: m/z 229, 355, 282.[8]

#### 3.1.3. Experimental Workflow



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GC-MS workflow for morphine and codeine analysis.

## Protocol 2: Quantitative Analysis of Morphine and Codeine in Blood/Plasma by LC-MS/MS

This protocol details a highly sensitive LC-MS/MS method for the simultaneous quantification of morphine and codeine in blood or plasma.[3][9]

#### 3.2.1. Sample Preparation

- Protein Precipitation:
  - To 100 μL of plasma or serum, add 300 μL of acetonitrile containing deuterated internal standards (e.g., morphine-d3, codeine-d3).[9]
  - Vortex for 1 minute to precipitate proteins.
  - Centrifuge at 10,000 rpm for 10 minutes.
- Evaporation and Reconstitution:



- Transfer the supernatant to a clean tube.
- Evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the initial mobile phase.[9]

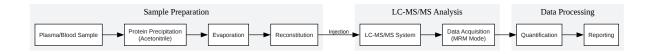
#### 3.2.2. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: Agilent 1200 series or equivalent.
- Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[13]
- Column: Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 μm) or similar.[13]
- Mobile Phase:
  - A: 0.1% Formic acid in water.
  - B: 0.1% Formic acid in methanol.
- Gradient:
  - Start with 5% B, hold for 0.5 minutes.
  - Linearly increase to 95% B over 5 minutes.
  - Hold at 95% B for 1 minute.
  - Return to 5% B and re-equilibrate for 2 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 μL.[13]
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
  - Morphine: Precursor ion m/z 286.1 -> Product ions m/z 201.1, 152.1.



- Codeine: Precursor ion m/z 300.1 -> Product ions m/z 215.1, 165.1.
- (Note: Specific MRM transitions should be optimized for the instrument used).

#### 3.2.3. Experimental Workflow



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LC-MS/MS workflow for morphine and codeine analysis.

## **Quantitative Data Summary**

The following tables summarize typical validation parameters for the quantitative analysis of morphine and codeine using different methodologies.

Table 1: GC-MS Method Performance in Urine

Parameter	Morphine	Codeine	Reference
Linearity Range (ng/mL)	25 - 2000	25 - 2000	[6]
Lower Limit of Quantification (LLOQ) (ng/mL)	25	25	[6][12]
Intraday Precision (%RSD)	< 13%	< 13%	[6]
Interday Precision (%RSD)	< 13%	< 13%	[6]
Accuracy (%)	87.2 - 108.5	87.2 - 108.5	[6]



Table 2: LC-MS/MS Method Performance in Various Matrices

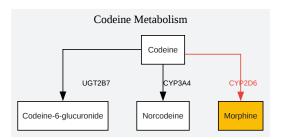
Matrix	Parameter	Morphine	Codeine	Reference
Urine	Linearity Range (ng/mL)	25 - 4000	25 - 4000	[10]
LLOQ (ng/mL)	25	25	[10]	
Accuracy (%)	90 - 110	90 - 110	[10]	
Precision (%CV)	< 10	< 10		
Blood/Plasma	Linearity Range (ng/mL)	1.5 - 300	1.5 - 300	[14]
LLOQ (ng/mL)	1.5	1.5	[14]	
Accuracy (%)	88.1 - 114.1	88.1 - 114.1	[14]	
Precision (%CV)	0.6 - 12.7	0.6 - 12.7	[14]	
Oral Fluid	Linearity Range (ng/mL)	1.5 - 350	1.5 - 350	[15]
LLOQ (ng/mL)	1.5	1.5	[15]	
Within-run Precision (%CV)	< 5	< 5	[15]	<del></del>
Between-run Precision (%CV)	< 5	< 5	[15]	

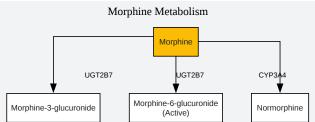
## **Signaling and Metabolic Pathways**

Morphine and codeine exert their effects primarily through the  $\mu$ -opioid receptor (MOR), a G protein-coupled receptor.[1][16] Codeine acts as a prodrug, with its analgesic effects largely attributed to its metabolic conversion to morphine by the cytochrome P450 enzyme CYP2D6. [1][17]

Metabolic Pathway of Codeine





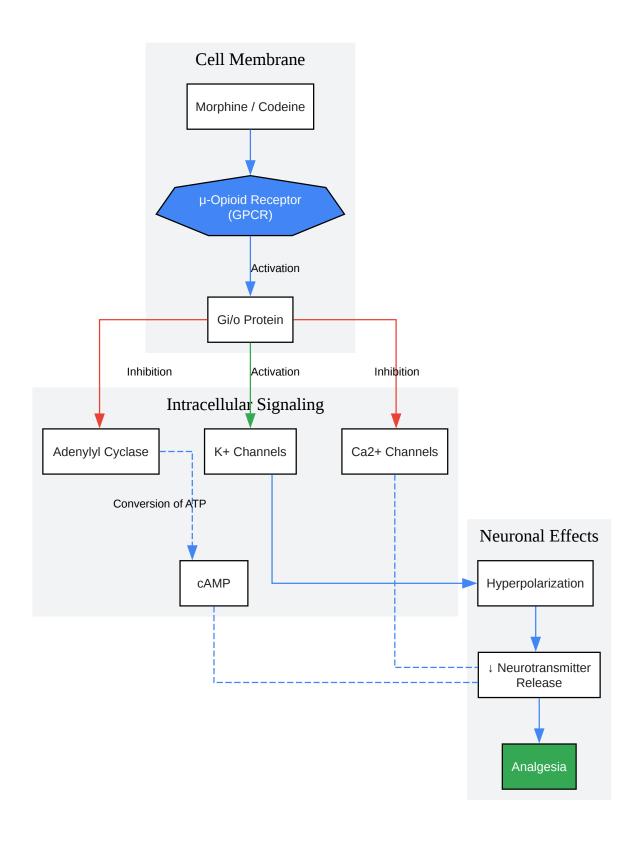


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Metabolic pathway of codeine to morphine and their subsequent metabolites.

Opioid Receptor Signaling Pathway





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Simplified signaling pathway of  $\mu$ -opioid receptor activation.



### Conclusion

The quantitative analysis of morphine and codeine in mixtures can be reliably achieved using GC-MS and LC-MS/MS techniques. LC-MS/MS is generally preferred for biological matrices due to its high sensitivity, specificity, and simpler sample preparation workflows. The choice of the specific protocol should be guided by the laboratory's instrumentation, the required limits of detection, and the sample matrix. Proper method validation is essential to ensure accurate and reliable results for clinical and forensic applications.

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- To cite this document: BenchChem. [Quantitative Analysis of Morphine and Codeine in Mixtures: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775775#quantitative-analysis-of-morphine-and-codeine-in-mixtures]

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